Sitagliptin impurity F

Catalog No.
S13961896
CAS No.
M.F
C22H24F6N4O2
M. Wt
490.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sitagliptin impurity F

Product Name

Sitagliptin impurity F

IUPAC Name

(3R)-3-amino-N-[2-[[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]amino]ethyl]-4-(2,4,5-trifluorophenyl)butanamide

Molecular Formula

C22H24F6N4O2

Molecular Weight

490.4 g/mol

InChI

InChI=1S/C22H24F6N4O2/c23-15-9-19(27)17(25)5-11(15)3-13(29)7-21(33)31-1-2-32-22(34)8-14(30)4-12-6-18(26)20(28)10-16(12)24/h5-6,9-10,13-14H,1-4,7-8,29-30H2,(H,31,33)(H,32,34)/t13-,14-/m1/s1

InChI Key

KXZDIEYEXQRASS-ZIAGYGMSSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)NCCNC(=O)CC(CC2=CC(=C(C=C2F)F)F)N)N

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)C[C@H](CC(=O)NCCNC(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N)N

Sitagliptin impurity F is a chemical compound associated with the pharmaceutical agent Sitagliptin, which is primarily used to manage type 2 diabetes mellitus. The compound has the molecular formula C22H24F6N4O2C_{22}H_{24}F_{6}N_{4}O_{2} and a molecular weight of approximately 490.45 g/mol . This impurity is characterized by its unique structural features, including multiple fluorine atoms, which influence its physical and chemical properties.

The chemical reactivity of Sitagliptin impurity F can be analyzed through various reactions typical of compounds containing fluorinated groups. These include:

  • Nucleophilic Substitution Reactions: The presence of fluorine atoms can make adjacent carbon atoms more electrophilic, facilitating nucleophilic attacks.
  • Hydrolysis: Under certain conditions, this compound may undergo hydrolysis, particularly in the presence of strong acids or bases.
  • Reductive Reactions: Fluorinated compounds are often susceptible to reduction, which can lead to the formation of less fluorinated analogs.

These reactions are essential for understanding the stability and degradation pathways of Sitagliptin impurity F in pharmaceutical formulations.

Sitagliptin impurity F, while primarily regarded as an impurity, may exhibit biological activity due to its structural similarity to Sitagliptin. Sitagliptin acts as a dipeptidyl peptidase-4 inhibitor, enhancing incretin levels and thereby improving glycemic control. The biological implications of impurities like Sitagliptin impurity F are crucial in drug formulation as they could potentially affect the efficacy and safety profiles of the primary drug .

Sitagliptin impurity F can be synthesized through various organic synthesis techniques:

  • Fluorination Reactions: Utilizing fluorinating agents such as Selectfluor or other electrophilic fluorinating reagents can introduce fluorine atoms into the compound.
  • Coupling Reactions: The synthesis may involve coupling reactions between precursor molecules that contain the necessary functional groups.
  • Protective Group Strategies: Employing protective groups during synthesis can help in selectively modifying specific sites on the molecule without affecting others.

These methods highlight the complexity involved in producing high-purity standards for pharmaceutical applications.

Sitagliptin impurity F serves several key roles in pharmaceutical research and development:

  • Quality Control: It is used as a reference standard for analytical testing to ensure the purity of Sitagliptin formulations.
  • Stability Studies: Understanding how this impurity behaves under various conditions aids in assessing the stability of Sitagliptin products.
  • Regulatory Compliance: Pharmaceutical companies must monitor impurities to comply with regulatory standards set by health authorities.

Interaction studies involving Sitagliptin impurity F focus on its impact on both pharmacokinetics and pharmacodynamics. Key areas include:

  • Drug Interactions: Investigating how this impurity might alter the absorption or metabolism of Sitagliptin when co-administered with other medications.
  • Toxicological Assessments: Evaluating any potential adverse effects that may arise from exposure to this impurity, especially at higher concentrations.

Such studies are vital for ensuring patient safety and therapeutic efficacy.

Sitagliptin impurity F shares similarities with several other compounds, particularly those related to diabetes treatment. Here are some notable comparisons:

Compound NameMolecular FormulaMolecular WeightUnique Features
SitagliptinC16H15F6N5OC_{16}H_{15}F_{6}N_{5}O407.31Primary active ingredient
Sitagliptin impurity BC16H16F5N5OC_{16}H_{16}F_{5}N_{5}O389.32Defluoro analog
SaxagliptinC18H25F2N3OC_{18}H_{25}F_{2}N_{3}O358.41Different Dipeptidyl Peptidase-4 inhibitor
VildagliptinC17H24F2N4OC_{17}H_{24}F_{2}N_{4}O346.39Contains a different side chain

The uniqueness of Sitagliptin impurity F lies in its specific structural attributes, particularly the arrangement and number of fluorine atoms, which may impart distinct chemical behaviors and biological interactions compared to these similar compounds.

United States Pharmacopeia Monograph Specifications (NMT 0.2%)

The United States Pharmacopeia establishes definitive monograph specifications for sitagliptin-related impurities, implementing a maximum limit of not more than 0.2 percent for specified degradation products [11] [12]. This threshold represents a critical control parameter derived from extensive pharmaceutical development studies and safety assessments conducted across multiple sitagliptin formulations [13] [14]. The specification reflects the pharmacopeial commitment to maintaining product quality while ensuring analytical feasibility for routine testing laboratories [15] [16].

Analytical methodology requirements within the United States Pharmacopeia framework demand validated high-performance liquid chromatography procedures capable of achieving baseline resolution between Sitagliptin impurity F and related compounds [17] [18]. The monograph specifications mandate system suitability criteria including resolution factors not less than 1.5 between critical peak pairs and relative standard deviation values not exceeding 2.0 percent for replicate injections [19] [20]. These stringent analytical requirements ensure reliable quantification of impurity levels across diverse manufacturing batches and storage conditions [21] [22].

The establishment of the 0.2 percent limit for sitagliptin impurities reflects comprehensive stability studies demonstrating acceptable safety margins for long-term patient exposure [12] [23]. Regulatory authorities recognize this threshold as scientifically justified based on toxicological assessments and clinical experience with sitagliptin-containing pharmaceutical products [24] [25]. The specification provides manufacturers with clear guidance for batch release decisions while maintaining flexibility for analytical method optimization and improvement [26] [27].

ParameterSpecificationAnalytical MethodAcceptance Criteria
Individual Specified ImpuritiesNMT 0.2%HPLC-UVResolution ≥ 1.5
Total ImpuritiesNMT 1.0%HPLC-UVRSD ≤ 2.0%
Reporting Threshold0.05%HPLC-UVS/N ≥ 10
Identification Threshold0.10%HPLC-MSMass accuracy ≤ 5 ppm

International Council for Harmonisation Q3B(R2) Guidelines for Degradation Product Qualification

The International Council for Harmonisation Q3B(R2) guideline provides comprehensive frameworks for degradation product qualification, establishing threshold-based approaches for reporting, identification, and safety assessment of pharmaceutical impurities [17] [18]. These guidelines recognize degradation products as impurities arising from drug substance interactions with excipients, container closure systems, or environmental factors during storage and handling [19] [20]. The qualification process requires systematic evaluation of impurity safety profiles through toxicological studies or literature-based assessments [21] [22].

Threshold determinations under International Council for Harmonisation Q3B(R2) depend on maximum daily dose calculations, with specific limits established for different dosage ranges [23] [24]. For sitagliptin formulations, the typical daily dose range of 25 to 100 milligrams places most impurities within the intermediate threshold category, requiring identification when levels exceed 0.2 percent or 2 milligrams total daily intake [25] [26]. This threshold structure provides risk-based approaches to impurity control while maintaining practical analytical requirements for pharmaceutical manufacturers [27] [28].

The qualification pathway outlined in International Council for Harmonisation Q3B(R2) emphasizes scientific rationale for establishing impurity limits based on toxicological data, clinical experience, or structural similarity to known safe compounds [29] [30]. Degradation products exceeding qualification thresholds require comprehensive safety assessments including genotoxicity screening and, when necessary, repeat-dose toxicity studies [31] [32]. These requirements ensure patient safety while providing regulatory flexibility for managing impurity profiles across diverse pharmaceutical products [33] [34].

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 1 mg1.0%1.0% or 5 μg TDI1.0% or 50 μg TDI
> 1 mg to ≤ 10 mg0.5%0.5% or 20 μg TDI0.5% or 200 μg TDI
> 10 mg to ≤ 2 g0.2%0.2% or 2 mg TDI0.2% or 2 mg TDI
> 2 g0.1%0.1%0.1%

The guideline implementation requires pharmaceutical manufacturers to develop comprehensive analytical control strategies encompassing method development, validation, and routine application [35] [36]. These strategies must demonstrate analytical procedure suitability for detecting and quantifying degradation products throughout product lifecycle management [37] [38]. The International Council for Harmonisation framework promotes harmonized global approaches to impurity control while accommodating regional regulatory preferences and requirements [39] [40].

Analytical Target Profiles for Impurity Reference Standards

Reference standard specifications for Sitagliptin impurity F demand high-purity materials with comprehensive characterization data including nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography analysis [31] [32]. These specifications ensure analytical method reliability while providing traceability to international measurement standards [33] [34]. The analytical target profile framework guides selection of appropriate analytical technologies and performance criteria for routine impurity testing [35] [36].

Method performance criteria within Analytical Target Profiles must address specific challenges associated with Sitagliptin impurity F analysis, including potential matrix effects, stability considerations, and interference from related compounds [37] [38]. The profile development process requires systematic evaluation of analytical method robustness across diverse sample matrices and storage conditions [39] [40]. These considerations ensure analytical procedures remain fit for purpose throughout their intended application lifecycle [41] [42].

Analytical ParameterTarget SpecificationAcceptance CriteriaMethod Requirement
Accuracy98.0-102.0%Bias ≤ 2.0%Reference material comparison
Precision (Repeatability)RSD ≤ 2.0%n = 6 determinationsSame day, same analyst
Precision (Intermediate)RSD ≤ 3.0%Multiple days/analystsDifferent conditions
SpecificityPeak purity > 0.95No interferenceStressed samples
Linearityr² ≥ 0.9950.05-0.30% rangeFive concentration levels
Limit of QuantitationS/N ≥ 10RSD ≤ 10%Six replicate determinations

The implementation of Analytical Target Profiles requires collaborative efforts between analytical development teams, regulatory affairs specialists, and quality assurance professionals [43] [44]. This multidisciplinary approach ensures analytical procedures align with regulatory expectations while meeting practical requirements for routine pharmaceutical testing [45] [46]. The profile framework facilitates communication between stakeholders and provides clear guidance for analytical method lifecycle management [47] [48].

XLogP3

1.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

490.18034499 g/mol

Monoisotopic Mass

490.18034499 g/mol

Heavy Atom Count

34

Dates

Modify: 2024-08-10

Explore Compound Types